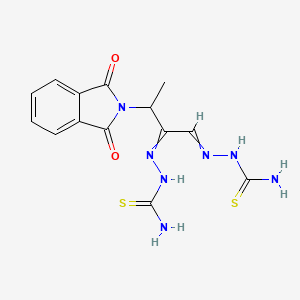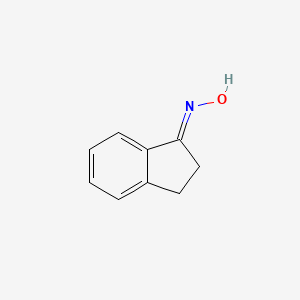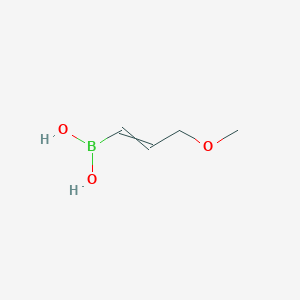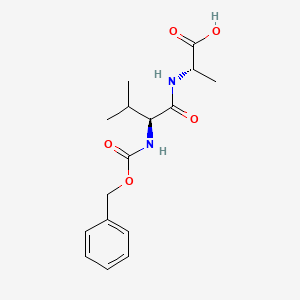
Z-Val-ala-OH
Übersicht
Beschreibung
Z-Val-Ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of valine and alanine . It has a molecular formula of C16H22N2O5 and a molecular weight of 322.36 .
Synthesis Analysis
This compound is used as a starting material for the synthesis of various peptide-based drugs, such as angiotensin-converting enzyme inhibitors, renin inhibitors, and opioid analgesics . It has been used in solid-phase peptide synthesis in water, utilizing Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dipeptide linkage between valine and alanine . The InChI code for this compound is 1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a solid substance with a white to off-white color . It has a molecular weight of 322.36 and a molecular formula of C16H22N2O5 .Wissenschaftliche Forschungsanwendungen
Enzym-spaltbare Oligonukleotide
Z-Val-ala-OH wurde bei der Entwicklung von enzym-spaltbaren Oligonukleotiden eingesetzt . Diese Oligonukleotide enthalten spaltbare Linker, die eine stimulusgesteuerte und ortspezifische Spaltung von DNA ermöglichen . Diese Anwendung ist besonders nützlich für In-vivo-Studien, in denen die Einschränkungen zuvor beschriebener spaltbarer Linker ihre Anwendungen eingeschränkt haben .
Automatische Synthese von Oligonukleotiden
Die Verbindung wurde bei der automatischen Synthese von Oligonukleotiden eingesetzt . Dieser Prozess beinhaltet die Entwicklung von Val-Ala-02- und Val-Ala-Chalkon-Phosphoramiditen, die bei der Synthese von enzym-spaltbaren Oligonukleotiden verwendet werden .
Kathepsin B-sensitive Dipeptid-Linker
Inspiriert von den Kathepsin B-sensitiven Dipeptid-Linkern in Antikörper-Wirkstoff-Konjugaten (ADCs) haben Forscher Val-Ala-02 und Val-Ala-Chalkon-Phosphoramidite für die automatische Synthese von enzym-spaltbaren Oligonukleotiden entwickelt . Kathepsin B spaltet Val-Ala-02- und Val-Ala-Chalkon-Linker effizient, wodurch die Spaltung von Oligonukleotiden in zwei Komponenten oder die Freisetzung von niedermolekularen Wirkstoffen ermöglicht wird .
Therapeutische Oligonukleotide
Der Erfolg von Dipeptid-Linkern in ADCs hat zu der Annahme geführt, dass diese Dipeptid-Linker-Phosphoramidite neue klinische Anwendungen von therapeutischen Oligonukleotiden fördern werden . Dies könnte das Feld der therapeutischen Oligonukleotide möglicherweise revolutionieren.
Arzneimittelforschung
This compound wird in der Arzneimittelforschung eingesetzt. Seine einzigartigen Eigenschaften machen es zu einem vielseitigen Material in der wissenschaftlichen Forschung.
Peptidsynthese
Die Verbindung wird auch in der Peptidsynthese eingesetzt. Dieser Prozess beinhaltet die Herstellung von Peptiden, die kurze Ketten von Aminosäuremonomeren sind, die durch Peptidbindungen miteinander verbunden sind.
Enzymatische Studien
This compound findet Anwendung in enzymatischen Studien. Diese Studien befassen sich mit der Untersuchung von Enzymen, die biologische Moleküle sind, die die Geschwindigkeit von praktisch allen chemischen Reaktionen, die in Zellen ablaufen, erheblich beschleunigen.
Chemische Biologie
This compound wird im Bereich der chemischen Biologie eingesetzt . In diesem Zusammenhang dienen spaltbare Linker wie this compound dazu, mit dem biologischen Ziel zu interagieren oder dieses zu manipulieren .
Safety and Hazards
Z-Val-Ala-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention should be sought .
Wirkmechanismus
Target of Action
Z-Val-ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of the amino acids valine and alanine
Mode of Action
Dipeptides can interact with various enzymes, receptors, and transporters in the body, influencing their function and potentially leading to various physiological changes .
Biochemical Pathways
Given that it is a derivative of the amino acids valine and alanine, it may be involved in the metabolic pathways of these amino acids .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which may influence its bioavailability.
Result of Action
As a dipeptide derivative, it may have various effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
It is known that the compound is stable for up to 3 years at -20°c and for up to 2 years at 4°c .
Biochemische Analyse
Biochemical Properties
Z-Val-ala-OH plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein synthesis. It interacts with various enzymes, including proteases and peptidases, which are responsible for breaking down proteins into smaller peptides and amino acids. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus providing insights into enzyme function and regulation .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound has been found to inhibit the activity of certain caspases, which are enzymes involved in apoptosis or programmed cell death. This inhibition can lead to changes in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as caspases, preventing their activity and thereby inhibiting apoptosis. This binding interaction is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable when stored at low temperatures, but its activity can decrease over time if not stored properly. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential damage to tissues. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in amino acid metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential impact on overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are critical for understanding its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLNJPBTLIYNW-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-89-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)

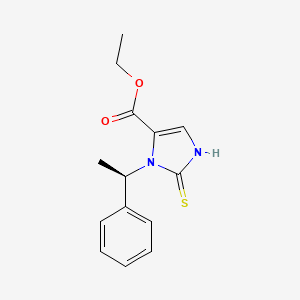
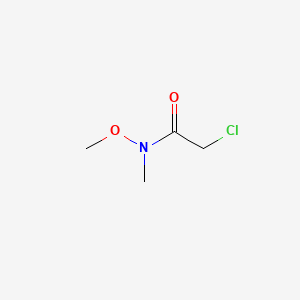
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
